molecular formula C20H23ClN2O3 B2363123 3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941941-04-4

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2363123
CAS No.: 941941-04-4
M. Wt: 374.87
InChI Key: OACSVOUACKLPGT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a morpholinoethyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Amidation: The intermediate is then reacted with morpholine to form 2-(4-methoxyphenyl)-2-morpholinoethylamine.

    Final Coupling: The final step involves the coupling of the amine intermediate with 3-chlorobenzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(2-(4-hydroxyphenyl)-2-morpholinoethyl)benzamide.

    Reduction: Formation of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.

    Substitution: Formation of 3-azido-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide or 3-thio-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.

Scientific Research Applications

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets within cells. It may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in cellular signaling pathways.

    Modulation of Receptors: Interacting with cell surface receptors to modulate their activity and influence cellular responses.

    Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(3-chloro-4-methoxyphenyl)benzamide
  • N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Uniqueness

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of both a morpholinoethyl group and a methoxyphenyl group, which confer distinct chemical properties and biological activities. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACSVOUACKLPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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